molecular formula C9H8O5 B170748 3-Hydroxy-5-(methoxycarbonyl)benzoic acid CAS No. 167630-15-1

3-Hydroxy-5-(methoxycarbonyl)benzoic acid

Cat. No.: B170748
CAS No.: 167630-15-1
M. Wt: 196.16 g/mol
InChI Key: GWUUUIMPMKEIAZ-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H8O5 It is a derivative of benzoic acid, featuring a hydroxyl group at the 3-position and a methoxycarbonyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid can be achieved through several methods. One common approach involves the esterification of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting material.

Another method involves the alkali fusion of 3-sulfobenzoic acid at elevated temperatures (210-220°C), followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-5-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-methoxycarbonylbenzoquinone.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-Methoxycarbonylbenzoquinone

    Reduction: 3-Hydroxy-5-(hydroxymethyl)benzoic acid

    Substitution: Various alkyl or acyl derivatives depending on the reagents used

Scientific Research Applications

3-Hydroxy-5-(methoxycarbonyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(methoxycarbonyl)benzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxybenzoic acid: Lacks the methoxycarbonyl group, making it less versatile in certain chemical reactions.

    5-Methoxycarbonylsalicylic acid: Contains an additional carboxyl group, which can influence its reactivity and biological activity.

    3,5-Dihydroxybenzoic acid:

Uniqueness

3-Hydroxy-5-(methoxycarbonyl)benzoic acid is unique due to the presence of both a hydrox

Properties

IUPAC Name

3-hydroxy-5-methoxycarbonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWUUUIMPMKEIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30572962
Record name 3-Hydroxy-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167630-15-1
Record name 3-Hydroxy-5-(methoxycarbonyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30572962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-5-(methoxycarbonyl)benzoic acid
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